molecular formula C15H14F4N2O2S B2763709 N-(2-fluorobenzyl)-N'-[3-(trifluoromethyl)benzyl]sulfamide CAS No. 337924-34-2

N-(2-fluorobenzyl)-N'-[3-(trifluoromethyl)benzyl]sulfamide

Cat. No. B2763709
CAS RN: 337924-34-2
M. Wt: 362.34
InChI Key: KYSCTHMUUDPNGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-fluorobenzyl)-N'-[3-(trifluoromethyl)benzyl]sulfamide is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. It is commonly referred to as "FB-Ts" and has been extensively studied for its mechanism of action and physiological effects.

Scientific Research Applications

Fluoroamine Synthesis via Chiral Cyclic Sulfamidates

Research demonstrates the utility of cyclic sulfamidates, related to sulfamides, in the synthesis of fluoroamines. These compounds serve as intermediates in fluorination reactions, highlighting their relevance in the synthesis of fluoroamine derivatives. For instance, Posakony and Tewson (2002) employed cyclic sulfamidates as substrates in fluorination reactions to synthesize N-benzyl fluoroamines, showcasing the compounds' role in organic synthesis and potential in producing fluorine-containing pharmaceuticals and agrochemicals (J. Posakony & T. Tewson, 2002).

Novel Insecticides

Another application area is in the development of novel insecticides. For example, flubendiamide, a compound with distinct fluorine substitutions, exhibits strong insecticidal activity against lepidopterous pests. This suggests that compounds like "N-(2-fluorobenzyl)-N'-[3-(trifluoromethyl)benzyl]sulfamide" could have applications in the development of new pesticides, leveraging the unique properties conferred by their fluorine content (Masanori Tohnishi et al., 2005).

Inhibitors of L-asparagine Biosynthesis

The potential of sulfonamide analogues as inhibitors of specific enzymes, such as L-asparagine synthetase, highlights another application domain. By acting as enzyme inhibitors, these compounds could be relevant in therapeutic contexts, possibly in cancer treatment or other diseases where enzyme inhibition is beneficial (S. Brynes, G. Burckart, & M. Mokotoff, 1978).

Electrophilic Fluorination

The synthesis of alpha-fluorosulfonamides through electrophilic fluorination showcases the chemical versatility of sulfamide compounds. This method, employing N-fluorobenzenesulfonimide as a fluorinating agent, underscores the potential for "N-(2-fluorobenzyl)-N'-[3-(trifluoromethyl)benzyl]sulfamide" in fluorination chemistry, possibly aiding in the development of fluorine-modified pharmaceuticals and chemicals (B. Hill, Yong Liu, & Scott D. Taylor, 2004).

properties

IUPAC Name

N-[(2-fluorophenyl)methylsulfamoyl]-1-[3-(trifluoromethyl)phenyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F4N2O2S/c16-14-7-2-1-5-12(14)10-21-24(22,23)20-9-11-4-3-6-13(8-11)15(17,18)19/h1-8,20-21H,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYSCTHMUUDPNGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNS(=O)(=O)NCC2=CC(=CC=C2)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F4N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-fluorobenzyl)-N'-[3-(trifluoromethyl)benzyl]sulfamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.